VEGFR-2 Inhibitory Activity of the Unsubstituted Anilinophthalazine Parent Compared to Optimized Ureido-Derivatives
The parent anilinophthalazine scaffold (represented by compounds in the series 4a–j) exhibits moderate VEGFR-2 inhibitory activity with IC50 values ranging from 0.636 to 5.76 μM [1]. In contrast, ureido-anilinophthalazine derivatives 7a–i demonstrate superior binding affinity with IC50 values between 0.083 and 0.473 μM [1]. This represents an approximately 7.7-fold improvement in potency for the optimized scaffold. Notably, the most potent ureido derivatives (7g–i) achieve IC50 values (0.086, 0.083, 0.086 μM) that surpass the reference drug sorafenib (IC50 = 0.09 μM) [1][2].
| Evidence Dimension | VEGFR-2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.636–5.76 μM (anilinophthalazine parents 4a–j) |
| Comparator Or Baseline | Ureido-anilinophthalazines 7a–i: IC50 = 0.083–0.473 μM; Sorafenib: IC50 = 0.09 μM |
| Quantified Difference | Up to ~7.7-fold improvement from parent scaffold to optimized ureido derivatives |
| Conditions | In vitro VEGFR-2 kinase inhibition assay |
Why This Matters
This demonstrates that the unsubstituted anilinophthalazine parent serves as a privileged but moderate-affinity starting point for lead optimization, where specific chemical modifications yield clinically relevant potency.
- [1] Eldehna, W. M., et al. "Increasing the binding affinity of VEGFR-2 inhibitors by extending their hydrophobic interaction with the active site: Design, synthesis and biological evaluation of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives." *Bioorganic & Medicinal Chemistry* 23.5 (2016): 1100-1112. View Source
- [2] Eldehna, W. M., et al. "Carta Evidence: Ureido-anilinophthalazines as VEGFR-2 inhibitors." *Carta Evidence* (2024). View Source
